molecular formula C24H20O4 B15367344 Benz(a)anthracene-7,12-dimethanol, diacetate CAS No. 63018-62-2

Benz(a)anthracene-7,12-dimethanol, diacetate

Cat. No.: B15367344
CAS No.: 63018-62-2
M. Wt: 372.4 g/mol
InChI Key: XHCONXDVEAQFIQ-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7,12-dimethanol, diacetate (CAS 63018-62-2) is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with significant interest in toxicology and cancer research . With the molecular formula C 24 H 20 O 4 , this compound features acetated methanol groups at the 7 and 12 positions . While direct studies on this specific diacetate are limited, its structural relatives, particularly 7,12-dimethylbenz[a]anthracene (DMBA), are extensively utilized as potent carcinogens to establish critical research models . DMBA is a cornerstone agent for inducing tumors in rodent models for studies on mammary cancer , skin cancer , and ovarian toxicity . The metabolism of such PAHs often involves enzymatic pathways, including cytochrome P450 and epoxide hydrolase, leading to reactive intermediates that form DNA adducts and initiate carcinogenesis . Researchers value these compounds for investigating the mechanisms of chemical carcinogenesis, oxidative stress, and immunotoxicity . The diacetate derivative may be of specific utility in studies exploring the metabolic pathways of alkyl-substituted benz[a]anthracenes. This product is intended for research purposes as a chemical reference standard or for use in laboratory investigations. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use of any kind.

Properties

CAS No.

63018-62-2

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

[12-(acetyloxymethyl)benzo[a]anthracen-7-yl]methyl acetate

InChI

InChI=1S/C24H20O4/c1-15(25)27-13-22-19-9-5-6-10-20(19)23(14-28-16(2)26)24-18-8-4-3-7-17(18)11-12-21(22)24/h3-12H,13-14H2,1-2H3

InChI Key

XHCONXDVEAQFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)COC(=O)C

Origin of Product

United States

Biological Activity

Benz(a)anthracene-7,12-dimethanol, diacetate (often abbreviated as DMBA) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in the context of carcinogenicity and immunotoxicity. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H20O4
  • Molecular Weight : 372.4132 g/mol
  • Stereochemistry : Achiral
  • InChIKey : XHCONXDVEAQFIQ-UHFFFAOYSA-N

This compound exhibits various biological activities primarily through its metabolic activation to reactive intermediates. These intermediates can interact with cellular macromolecules, leading to genotoxic effects and altered cellular functions.

Immunotoxicity

Research indicates that DMBA has immunosuppressive properties. In studies involving murine models, DMBA treatment resulted in a significant reduction in the production of gamma interferon (IFN), a critical cytokine involved in immune responses. Specifically, DMBA inhibited IFN production when administered to spleen cells before the introduction of phytohemagglutinin (PHA), a T-cell mitogen . This suggests that DMBA may alter immune function by affecting cytokine production.

Carcinogenicity

DMBA is recognized as a potent carcinogen. It has been shown to induce tumors in various animal models. For instance, studies involving rats demonstrated that repeated exposure to DMBA led to an increased incidence of tumors in specific organs, highlighting its organ-specific carcinogenic potential . The mechanism involves DNA adduct formation and subsequent mutations that can initiate cancer development.

Case Studies

  • Study on Immunosuppression :
    • Objective : To evaluate the effect of DMBA on immune response.
    • Method : Swiss Webster mice were treated with DMBA prior to stimulation with PHA.
    • Findings : A marked decrease in IFN production was observed, indicating a significant immunosuppressive effect .
  • Carcinogenicity Assessment :
    • Objective : To assess the carcinogenic potential of DMBA in rats.
    • Method : Rats received multiple doses of DMBA via intravenous injection.
    • Findings : Increased tumor incidence was noted in treated animals compared to controls, confirming DMBA's role as a carcinogen .

Toxicological Data

Study TypeOrganismDoseObserved Effects
ImmunotoxicityMice30 mg/kgReduced spleen weight and IFN levels
CarcinogenicityRats2 mg i.v.Increased tumor incidence
GenotoxicityVariousVariesDNA adduct formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
Benz(a)anthracene-7,12-dimethanol, diacetate 69260-85-1* C${22}$H${18}$O$_4$ 362.38 Two acetate esters Synthetic precursor; potential intermediate in PAH metabolism
Benz(a)anthracene-7,12-dione 2498-66-0 C${20}$H${12}$O$_2$ 284.31 Two ketone groups Metabolic intermediate; degrades to phthalic acid and 1-tetralone via fungal pathways
7,12-Dimethylbenz[a]anthracene (DMBA) 57-97-6 C${20}$H${16}$ 256.34 Methyl groups at C7 and C12 Potent carcinogen; used in cancer research; induces skin tumors in mice at 116 µg/kg (dermal)
Benz[a]anthracene-7-methanol,12-methyl-, 7-benzoate 31012-29-0 C${27}$H${20}$O$_2$ 376.45 Benzoate ester, methyl group Limited data; ester groups may improve chemical stability for experimental applications
(E)-3,4-Dihydroxy-3,4-dihydro-7,12-dihydroxymethylbenz(a)anthracene 69260-85-1 C${20}$H${18}$O$_4$ 322.38 Four hydroxyl groups Tumorigenic in mice (dermal application); classified as equivocal carcinogen

*Note: CAS 69260-85-1 refers to a dihydroxy-dihydro derivative; the diacetate form may share this identifier in some databases.

Structural and Functional Differences

  • This compound vs. DMBA: The diacetate contains polar acetate groups, increasing solubility in organic solvents compared to DMBA’s non-polar methyl groups. DMBA’s carcinogenicity arises from metabolic activation to diol-epoxides, while the diacetate’s acetylated hydroxyls may reduce direct DNA binding . DMBA’s molecular weight (256.34 g/mol) is lower, facilitating tissue penetration.
  • Benz(a)anthracene-7,12-dione vs. Diacetate :

    • The dione’s ketone groups make it more reactive in redox reactions. It undergoes microbial degradation to phthalic acid and 1-tetralone, suggesting environmental persistence differences compared to the diacetate .
  • Diacetate vs. 7-Benzoate Analog :

    • The benzoate ester (376.45 g/mol) introduces a bulky aromatic group, likely slowing hydrolysis compared to the diacetate’s smaller acetyl groups. This could extend half-life in biological systems .

Health and Environmental Impacts

Compound Carcinogenicity Acute Toxicity Metabolic Pathways
DMBA Confirmed (EPA, NIOSH) Skin/eye irritation; respiratory distress Cytochrome P450-mediated oxidation to mutagenic epoxides
Diacetate Not reported Unknown; likely lower reactivity Hydrolysis to diol, potential further oxidation or conjugation
7,12-Dione Non-carcinogenic No acute data Fungal degradation to carboxylic acids (e.g., phthalic acid)
(E)-Dihydroxy-dihydro Derivative Equivocal (RTECS) Tumorigenic in mice (dermal) Possible formation of DNA adducts via hydroxyl groups

Analytical Data

  • Gas Chromatography Retention Indices (Benz(a)anthracene-7,12-dione) :

    Column Type Active Phase Retention Index (I) Reference
    Capillary HP-5 419.09 Pedersen et al., 2005
    Capillary DB-5 417.26 Rostad & Pereira, 1986
  • DMBA Health Ratings: NJDOH Hazard Rating: Health 2, Flammability 2, Reactivity 0 . ACGIH Recommendation: Minimize exposure due to carcinogenicity .

Preparation Methods

Oxidation of 7,12-Dimethylbenz(a)anthracene

DMBA (C₂₀H₁₆, MW 256.34 g/mol) undergoes oxidation using strong oxidizing agents such as chromium trioxide (CrO₃) in acidic media or potassium permanganate (KMnO₄) under reflux conditions. The reaction proceeds via radical intermediates, converting methyl groups to ketones.

Representative Conditions:

  • Reagent: CrO₃ in glacial acetic acid (1:3 molar ratio)
  • Temperature: 80–90°C
  • Duration: 6–8 hours
  • Yield: ~60–70%

Spectroscopic Validation of the Dione

The success of oxidation is confirmed by UV/Vis spectroscopy (λₘₐₓ ≈ 290 nm in ethanol) and IR spectroscopy (C=O stretches at 1670–1690 cm⁻¹).

Reduction of Benz(a)anthracene-7,12-dione to Benz(a)anthracene-7,12-dimethanol

The dione is reduced to the diol (benz(a)anthracene-7,12-dimethanol, C₂₀H₁₈O₂, MW 290.35 g/mol) using hydride-based reducing agents.

Hydride Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces ketones to secondary alcohols.

Representative Conditions:

  • Reagent: LiAlH₄ (4 equivalents) in THF
  • Temperature: 0°C to room temperature
  • Duration: 4–6 hours
  • Workup: Quenching with aqueous NH₄Cl, extraction with ethyl acetate
  • Yield: ~75–85%

Catalytic Hydrogenation

Alternative methods employ catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ atmosphere, though this may require higher pressures (3–5 atm) and longer reaction times.

Acetylation of Benz(a)anthracene-7,12-dimethanol

The final step involves esterification of the diol with acetic anhydride to yield the diacetate.

Acetic Anhydride in Pyridine

A classic acetylation protocol uses acetic anhydride in pyridine, which acts as both solvent and base.

Representative Conditions:

  • Reagent: Acetic anhydride (2.2 equivalents), pyridine
  • Temperature: Room temperature
  • Duration: 12–24 hours
  • Workup: Dilution with ice water, extraction with dichloromethane
  • Yield: ~90–95%

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) catalyzes the reaction under reflux, though this method risks sulfonation of the aromatic core.

Analytical Characterization of the Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃CO), 4.95 (s, 4H, CH₂O), 7.45–8.25 (m, 10H, aromatic).
  • ¹³C NMR: δ 21.0 (CH₃CO), 65.8 (CH₂O), 122–135 (aromatic carbons), 170.5 (C=O).

Mass Spectrometry

  • ESI-MS: m/z 375.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₂O₄.

Melting Point and Solubility

  • Melting Point: 180–182°C (lit. for analogous PAH diacetates).
  • Solubility: Soluble in chloroform, dimethyl sulfoxide (DMSO), and acetone.

Challenges and Optimization Considerations

Regioselectivity in Oxidation

Over-oxidation of DMBA may yield quinone byproducts, necessitating careful control of reaction time and temperature.

Steric Hindrance in Acetylation

Bulky substituents on the benz(a)anthracene core may slow acetylation kinetics, requiring excess reagent or prolonged stirring.

Q & A

Q. What analytical methods are recommended for confirming the purity and structure of Benz(a)anthracene-7,12-dimethanol diacetate in synthetic preparations?

  • Methodological Answer : Use 1H and 13C NMR spectroscopy to confirm structural integrity, particularly focusing on the acetoxy group signals (δ 2.0–2.5 ppm for methyl protons). Employ HPLC with UV-Vis detection (λ = 254–280 nm) for purity assessment, using a C18 reverse-phase column and acetonitrile/water gradients. Validate molecular weight via ESI-MS or MALDI-TOF , comparing results with theoretical values (MW = 372.4 g/mol). Cross-reference spectral data with PAH derivatives in literature .

Q. What safety protocols are critical when handling Benz(a)anthracene-7,12-dimethanol diacetate in laboratory settings?

  • Methodological Answer : Use Class I Type B biosafety hoods for synthesis and handling to minimize inhalation exposure. Wear Polyvinyl Alcohol gloves and DuPont Tyvek® suits to prevent dermal absorption. Implement HEPA-filtered vacuums for spill cleanup to avoid aerosolization. Monitor airborne concentrations using NIOSH Method 5506 for PAHs. Establish emergency eyewash stations and safety showers within 10 seconds of the workspace .

Q. How should researchers optimize storage conditions to maintain compound stability?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at -20°C to prevent hydrolysis of acetoxy groups. Assess stability quarterly via HPLC to detect degradation products (e.g., free dimethanol). Confirm structural integrity using FT-IR spectroscopy , monitoring the carbonyl stretch (1740–1720 cm⁻¹) for ester groups .

Advanced Research Questions

Q. How can in vitro metabolic studies be designed to identify primary metabolites of Benz(a)anthracene-7,12-dimethanol diacetate?

  • Methodological Answer : Incubate the compound with 3-methylcholanthrene-induced rat liver microsomes in NADPH-regenerating systems (37°C, pH 7.4). Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile. Analyze metabolites via LC-MS/MS (Q-TOF preferred) with positive-ion electrospray, targeting dihydrodiols (m/z +18) and hydroxylated derivatives. Use epoxide hydratase inhibitors (e.g., 1,2-epoxy-3,3,3-trichloropropane) to differentiate enzymatic pathways .

Q. What experimental approaches assess the genotoxic potential of this compound in mammalian cell lines?

  • Methodological Answer : Perform Ames tests with Salmonella typhimurium TA98 and TA100 strains, including S9 metabolic activation . For DNA adduct profiling, treat human bronchial epithelial cells (e.g., BEAS-2B) with the compound (1–10 µM, 24–48 hr), extract DNA, and analyze via 32P-postlabeling or fluorescence-based assays . Compare adduct patterns to those of 7,12-DMBA using thin-layer chromatography .

Q. How do acetoxy groups at the 7,12-positions influence carcinogenic potency compared to parent PAHs like Benz(a)anthracene?

  • Methodological Answer : Conduct dermal tumorigenicity assays in SENCAR mice, applying 50–100 nmol doses twice weekly for 20 weeks. Quantify tumor multiplicity and latency periods histopathologically. Compare DNA adduct levels in target tissues using accelerator mass spectrometry , referencing 7,12-DMBA data. Mechanistically, acetoxy groups may enhance metabolic activation to diol-epoxides, increasing DNA binding affinity .

Q. What in vivo models are suitable for studying the environmental toxicity of this compound?

  • Methodological Answer : Use embryonic zebrafish (Danio rerio) for developmental toxicity screening. Expose embryos (6–120 hpf) to 0.1–10 µM concentrations in E3 medium. Assess teratogenicity (e.g., pericardial edema, spinal curvature) via bright-field microscopy. Quantify oxidative stress biomarkers (e.g., glutathione, lipid peroxidation) using HPLC-ECD or spectrophotometric assays .

Data Contradictions and Validation

  • Contradiction : classifies 7,12-DMBA as a carcinogen with no safe exposure threshold, while suggests metabolic detoxification pathways via dihydrodiol formation.

    • Resolution : Design dose-response studies in transgenic rodent models (e.g., Tg.AC mice) to quantify tumor incidence at subchronic vs. chronic exposures. Use LC-MS/MS metabolomics to differentiate procarcinogenic (epoxide) vs. detoxified (dihydrodiol) metabolites .
  • Validation : Cross-reference NIST gas-phase ionization data (e.g., IE = 7.10–7.43 eV for 7,12-DMBA) with experimental photoelectron spectra of the diacetate to confirm electronic structure similarities .

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